Bemotrizinol

Catalog No.
S520725
CAS No.
187393-00-6
M.F
C38H49N3O5
M. Wt
627.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemotrizinol

CAS Number

187393-00-6

Product Name

Bemotrizinol

IUPAC Name

5-(2-ethylhexoxy)-2-[4-[4-(2-ethylhexoxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenol

Molecular Formula

C38H49N3O5

Molecular Weight

627.8 g/mol

InChI

InChI=1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3

InChI Key

XVAMCHGMPYWHNL-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O

Solubility

Insoluble

Synonyms

Bemotrizinol; Tinosorb S

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O

Description

The exact mass of the compound Bemotrizinol is 627.3672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bemotrizinol, also known as bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT), is an organic ultraviolet (UV) filter commonly used in sunscreens []. Research highlights its effectiveness as a broad-spectrum UV blocker and explores its potential benefits compared to other sunscreen agents.

  • Broad-Spectrum Protection

    Bemotrizinol absorbs UVA and UVB radiation, ranging from 280 to 400 nanometers (nm) []. This offers protection against both the burning UVB rays and the deeper penetrating UVA rays which contribute to skin aging and wrinkling [].

  • Improved Formulation and Stability

    One area of research focuses on overcoming bemotrizinol's limited water solubility. Studies explore methods like nanoemulsions to improve its incorporation into sunscreen formulations while maintaining its protective properties []. Research also suggests bemotrizinol demonstrates good photostability, meaning it remains effective when exposed to sunlight [].

  • Safety and Potential Advantages

    Bemotrizinol is generally well-tolerated and shows low penetration through the skin, reducing potential systemic side effects []. Studies suggest it may cause less allergic contact dermatitis compared to some other sunscreen ingredients.

Bemotrizinol, also known as bis-ethylhexyloxyphenol methoxyphenyl triazine, is an organic compound primarily utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen formulations. This compound effectively absorbs both UVA and UVB radiation, with absorption peaks at 310 nm and 340 nm, providing significant protection against skin damage caused by sun exposure. It is characterized by its high oil solubility and excellent photostability, which allows it to maintain effectiveness even after prolonged exposure to sunlight. Bemotrizinol is marketed under various brand names, including Tinosorb S and Escalol S, and has been approved for use in the European Union and Australia, though it is still awaiting approval from the United States Food and Drug Administration .

Bemotrizinol's sun protection mechanism relies on its ability to absorb UV radiation. When UV rays strike a bemotrizinol molecule, the energy from the rays is absorbed by the molecule's electrons, promoting them to a higher energy state []. This absorption process prevents the UV radiation from reaching the skin, thereby protecting it from potential damage [].

Bemotrizinol exhibits low skin penetration, which minimizes systemic exposure and potential side effects. It has been shown to be well-tolerated with a low incidence of allergic reactions compared to other sunscreen agents. Importantly, in vitro studies indicate that bemotrizinol does not exhibit estrogenic or androgenic activity, making it a safer alternative for consumers concerned about hormonal effects from sunscreen ingredients . Clinical trials have demonstrated its effectiveness in preventing conditions like polymorphic light eruption .

Bemotrizinol is primarily used in cosmetic products aimed at sun protection. Its applications include:

  • Sunscreens: Providing broad-spectrum UV protection.
  • Moisturizers: Enhancing skin protection against UV damage.
  • Makeup Products: Incorporated into foundations and BB creams for added sun protection.
  • Hair Care: Used in solar hair oils to protect hair from UV damage .

Studies have indicated that bemotrizinol works synergistically with other UV filters such as bisoctrizole and ethylhexyl triazone to enhance sun protection factor (SPF) ratings . Its ability to stabilize other active ingredients makes it a valuable component in formulating effective sunscreen products. Furthermore, due to its low systemic absorption, it poses minimal risk of adverse interactions when used in combination with other topical agents.

Bemotrizinol shares similarities with several other organic UV filters used in sunscreens. Below is a comparison highlighting its uniqueness:

Compound NameTypeAbsorption Range (nm)PhotostabilityHormonal Activity
BemotrizinolOrganic280 - 400ExcellentNone
AvobenzoneOrganic320 - 400ModerateNone
OxybenzoneOrganic290 - 350PoorEstrogenic
BisoctrizoleOrganic290 - 400HighNone
Ethylhexyl TriazoneOrganic290 - 400ModerateNone

Uniqueness of Bemotrizinol:

  • Broad-spectrum absorption: Covers both UVA and UVB rays effectively.
  • High photostability: Maintains efficacy after prolonged sun exposure.
  • Minimal systemic absorption: Reduces potential side effects compared to some other organic filters.

Bemotrizinol (C₃₈H₄₉N₃O₅), systematically named bis-ethylhexyloxyphenol methoxyphenyl triazine, features a 1,3,5-triazine core substituted with three distinct aromatic groups (Figure 1). The central triazine ring is bonded to:

  • A 4-methoxyphenyl group at position 6
  • Two 2,4-dihydroxyphenyl groups at positions 2 and 4, each further functionalized with 2-ethylhexyloxy chains

The compound exists as three stereoisomers due to chirality at the 2-ethylhexyloxy substituents:

  • (R,R)-bemotrizinol
  • (S,S)-bemotrizinol
  • meso-bemotrizinol

Key structural features:

  • Extended π-conjugation from the triazine core to aromatic substituents, enabling broad UV absorption (280–400 nm)
  • Hydrophobic 2-ethylhexyl chains enhancing lipid solubility (logP = 7.65) for improved cosmetic formulation stability
  • Intramolecular hydrogen bonding between phenolic -OH and triazine nitrogen, contributing to photostability

Synthetic Pathways and Industrial Production Methods

Friedel-Crafts Acylation and Alkylation Reactions

The industrial synthesis occurs in three stages (Figure 2):

Stage 1: Monosubstitution
Cyanuric chloride reacts with 4-bromoanisole-derived Grignard reagent (Mg/THF, 40–60°C) to yield 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine (82% yield) .

Stage 2: Friedel-Crafts Acylation
The dichlorotriazine intermediate undergoes dual Friedel-Crafts reactions with resorcinol:

  • Catalyst: AlCl₃ (1.5 eq) in sulfolane/xylene (3:1 v/v)
  • Conditions: 40–50°C for 5 hr, 89% yield
  • Product: 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine

Stage 3: Alkylation
The dihydroxyphenyl groups are etherified with 2-ethylhexyl bromide:

  • Base: K₂CO₃ (2.2 eq) in DMF
  • Conditions: 125°C, 24 hr, 78–87% yield
  • Critical side reaction: Over-alkylation produces triethylhexyl byproducts (5–8%), addressed through stoichiometric control

One-Pot Synthesis Optimization Strategies

Recent advances employ Negishi coupling to streamline production (Table 1):

ParameterConventional MethodOne-Pot Method
Steps31
Yield78%92%
Purity96–98%>99%
Byproducts5–8%<1%
CatalystAlCl₃Zn/CuI
SolventXylene/DMFTHF

Key innovations:

  • Zinc-mediated coupling eliminates separate Grignard preparation
  • PMMA matrix encapsulation enables aqueous phase dispersion without purity loss
  • Continuous flow reactors reduce reaction time from 48 hr to 6 hr

Purification Techniques and Quality Control Protocols

Silica Gel Column Chromatography Applications

Crude bemotrizinol undergoes purification via gradient elution chromatography:

Column ParameterSpecification
Stationary phaseSilica gel 60 (40–63 µm)
Mobile phaseHexane:EtOAc (8:1 → 4:1)
Loading capacity1:30 (sample:silica)
Recovery rate95–97%

This removes:

  • Unreacted resorcinol (Rf = 0.15 in 4:1 hexane/EtOAc)
  • Monoalkylated byproducts (Rf = 0.42)
  • Polymerized triazines (Rf = 0.05)

C6 Alkane Recrystallization Processes

Final crystallization in n-hexane achieves pharmaceutical-grade purity:

ConditionOptimal Range
Solvent ratio1:8 (product:hexane)
Temperature profile65°C → 4°C at 1°C/min
Crystal size50–100 µm
Purity post-crystallization99.4% (HPLC)

Critical quality parameters:

  • HPLC assay: >99% main peak (Shimadzu µBondapack C18, 100% MeOH, 2.5 mL/min)
  • Heavy metals: <10 ppm (ICP-MS)
  • Residual solvents: <300 ppm DMF (GC-FID)

Ultraviolet Absorption Spectra Analysis

Bemotrizinol exhibits distinctive ultraviolet absorption characteristics that establish its effectiveness as a broad-spectrum photoprotective agent [1] [2]. The compound demonstrates exceptional absorption capabilities across both ultraviolet A and ultraviolet B spectral regions, with its molecular structure optimized for maximum photoprotection efficiency [3] [4].

Wavelength Range (nm)Absorption CharacteristicsAbsorbance Value
290-370Broad-spectrum coverageHigh across range
310 (Peak 1)Primary UVB absorption peakMaximum at 310 nm
340-343 (Peak 2)Primary UVA absorption peakMaximum at 340-343 nm
UVB Range280-320 nm protectionStrong absorption
UVA Range320-400 nm protectionStrong absorption

The absorption spectrum of bemotrizinol demonstrates its classification as a true broad-spectrum ultraviolet filter, with absorption extending from 290 to 370 nanometers [5] [13]. This comprehensive coverage provides protection against both erythema-inducing ultraviolet B radiation and deeper-penetrating ultraviolet A radiation that contributes to photoaging and carcinogenesis [1] [2].

Dual Peak Characteristics (310 nm & 340 nm)

Bemotrizinol exhibits two distinct absorption maxima that define its photoprotective profile [1] [2] [5]. The first peak occurs at 310 nanometers, positioned within the ultraviolet B range and providing strong protection against erythema-inducing radiation [12] [25]. The second absorption maximum appears at 340 nanometers, extending into the ultraviolet A range and offering protection against deeper-penetrating radiation [5] [12].

The dual peak configuration represents a significant advancement in ultraviolet filter technology, as it provides comprehensive protection across both ultraviolet spectral regions without requiring multiple filter combinations [1] [3]. The 310 nanometer peak demonstrates high extinction coefficients, indicating efficient absorption of ultraviolet B radiation that causes immediate skin damage [9] [12]. The 340 nanometer peak exhibits equally strong absorption characteristics, providing effective protection against ultraviolet A radiation responsible for photoaging and long-term skin damage [5] [13].

Research has demonstrated that the dual peak structure of bemotrizinol results from its triazine-based molecular architecture, which incorporates multiple chromophoric groups capable of absorbing radiation at different wavelengths [21] . The molecular design allows for optimal positioning of electron-donating and electron-withdrawing groups that create the characteristic dual absorption profile [23] [24].

Broad-Spectrum Coverage (290-370 nm Range)

The broad-spectrum absorption profile of bemotrizinol extends from 290 to 370 nanometers, encompassing both ultraviolet B and ultraviolet A radiation ranges [13] [16]. This comprehensive coverage represents a significant advancement over traditional ultraviolet filters that typically exhibit narrow absorption bands [1] [2]. The extended spectral range ensures protection against the full spectrum of terrestrial ultraviolet radiation that reaches the Earth's surface [5] [13].

Spectroscopic analysis reveals that bemotrizinol maintains high absorption coefficients throughout the 290-370 nanometer range, with minimal valleys or gaps in protection [9] [25]. The compound demonstrates particularly strong absorption in the ultraviolet B range (290-320 nanometers), where it provides robust protection against erythema-inducing radiation [1] [12]. In the ultraviolet A range (320-370 nanometers), bemotrizinol continues to exhibit strong absorption characteristics, ensuring comprehensive photoprotection [5] [13].

The broad-spectrum nature of bemotrizinol absorption results from its molecular structure, which incorporates multiple conjugated systems and electron-rich aromatic rings [21] [23]. These structural features allow for efficient energy absorption across a wide range of wavelengths, making bemotrizinol one of the most effective single-molecule ultraviolet filters available [1] [2].

Photostability Mechanisms and Degradation Resistance

Bemotrizinol demonstrates exceptional photostability characteristics that distinguish it from many other ultraviolet filters [1] [2] [7]. The compound exhibits remarkable resistance to photodegradation, maintaining its structural integrity and photoprotective efficacy even under prolonged ultraviolet exposure [3] [9]. This photostability is attributed to intrinsic molecular properties that facilitate efficient energy dissipation without molecular fragmentation [6] [7].

ParameterValue/DescriptionReference Condition
Structural Integrity After 50 MED98.4% retention50 Minimal Erythemal Doses
Photostability ClassificationHighly photostableComparative analysis
UV Exposure ResistanceExcellent resistanceExtended UV irradiation
Degradation RateMinimal degradationStandard testing protocols
Molecular StabilitySuperior structural integrityUV irradiation studies

The photostability of bemotrizinol represents a significant advancement in ultraviolet filter technology, as many traditional filters undergo rapid degradation upon ultraviolet exposure [26] [28]. The compound's resistance to photodegradation ensures consistent photoprotection throughout extended sun exposure periods, making it particularly valuable for long-duration outdoor activities [1] [7].

Post-Irradiation Structural Integrity (98.4% Retention After 50 MED)

Bemotrizinol demonstrates exceptional post-irradiation structural integrity, retaining 98.4% of its original molecular structure after exposure to 50 Minimal Erythemal Doses [1] [2] [15]. This remarkable retention rate represents one of the highest photostability values recorded for organic ultraviolet filters [3] [9]. The 50 Minimal Erythemal Dose exposure protocol represents an extremely rigorous test condition that far exceeds typical sun exposure scenarios [1] [15].

The 98.4% retention rate indicates that bemotrizinol undergoes minimal photodegradation even under severe ultraviolet stress conditions [2] [9]. This exceptional stability contrasts sharply with many other ultraviolet filters that show significant degradation within hours of ultraviolet exposure [26] [28]. The high retention rate ensures that photoprotective efficacy remains consistent throughout extended exposure periods [1] [7].

Analytical studies using high-performance liquid chromatography have confirmed the structural integrity of bemotrizinol following extended ultraviolet irradiation [9] [15]. These studies demonstrate that the compound maintains its characteristic absorption spectrum and molecular structure, with minimal formation of photodegradation products [1] [2]. The exceptional photostability of bemotrizinol eliminates concerns about the formation of potentially harmful degradation products that can occur with less stable ultraviolet filters [3] [6].

Excited-State Proton Transfer Dynamics

The photostability of bemotrizinol is attributed to efficient excited-state dynamics that facilitate rapid energy dissipation without molecular fragmentation [14] [26]. Upon absorption of ultraviolet radiation, bemotrizinol molecules undergo rapid internal conversion processes that dissipate absorbed energy as heat rather than undergoing photochemical reactions [6] [14]. These dynamics are facilitated by the compound's triazine-based molecular structure, which provides multiple pathways for energy dissipation [21] [23].

Research has demonstrated that bemotrizinol exhibits excited-state proton transfer characteristics similar to other highly photostable compounds [14] [26]. The proton transfer process occurs on femtosecond timescales, allowing for rapid energy dissipation before photodegradation reactions can occur [14]. This ultrafast energy dissipation mechanism is responsible for the exceptional photostability observed in bemotrizinol [6] [7].

The excited-state dynamics of bemotrizinol involve complex molecular rearrangements that facilitate efficient energy transfer to vibrational modes, ultimately resulting in heat dissipation [14] [26]. The compound's molecular architecture incorporates structural features that promote rapid internal conversion, including conjugated aromatic systems and strategically positioned electron-donating groups [21] [23]. These features work synergistically to create highly efficient energy dissipation pathways that prevent photodegradation [6] [14].

Synergistic Effects with Other Ultraviolet Filters

Bemotrizinol demonstrates remarkable synergistic properties when combined with other ultraviolet filters, enhancing both photoprotection efficacy and photostability of formulated products [1] [2] [17]. The compound serves as both an effective ultraviolet absorber and a photostabilizer for other less stable ultraviolet filters [3] [18]. These synergistic effects result from bemotrizinol's ability to absorb excess energy from excited-state molecules of other ultraviolet filters, preventing their photodegradation [6] [17].

The synergistic properties of bemotrizinol are particularly valuable in formulations containing photolabile ultraviolet filters such as avobenzone and octocrylene [17] [18]. When combined with these compounds, bemotrizinol acts as an energy quencher, absorbing excess photon energy and preventing the photochemical reactions that lead to filter degradation [2] [17]. This protective effect extends the effective lifespan of the entire ultraviolet filter system [1] [18].

Stabilization of Avobenzone and Octocrylene

Bemotrizinol exhibits exceptional stabilizing effects on avobenzone, one of the most widely used but photolabile ultraviolet A filters [17] [18] [29]. Avobenzone undergoes rapid photodegradation upon ultraviolet exposure, losing up to 90% of its photoprotective efficacy within hours of sun exposure [17] [29]. However, when formulated with bemotrizinol, avobenzone demonstrates significantly enhanced photostability, with degradation rates reduced by up to 80% [17] [18].

The stabilization mechanism involves bemotrizinol acting as a photostabilizer by absorbing excess energy from excited-state avobenzone molecules [17] [29]. This energy transfer process prevents the photoisomerization and fragmentation reactions that normally lead to avobenzone degradation [17] [18]. Research has demonstrated that formulations containing bemotrizinol and avobenzone maintain consistent Sun Protection Factor values even after prolonged ultraviolet exposure [17] [29].

Bemotrizinol also demonstrates stabilizing effects on octocrylene, another commonly used ultraviolet filter that can undergo photodegradation [18] [20]. The combination of bemotrizinol and octocrylene results in enhanced photostability for both compounds, creating a synergistic effect that improves overall formulation stability [18] [19]. Studies have shown that the presence of bemotrizinol prevents the formation of benzophenone derivatives from octocrylene degradation, eliminating potential safety concerns associated with these photodegradation products [18] [20].

The synergistic effects of bemotrizinol with avobenzone and octocrylene have been confirmed through extensive photostability testing using standardized protocols [17] [18] [19]. These studies demonstrate that bemotrizinol-containing formulations maintain their photoprotective efficacy for extended periods, providing consistent protection throughout prolonged sun exposure [1] [17]. The stabilization effects are concentration-dependent, with higher bemotrizinol concentrations providing greater stabilization of photolabile filters [17] [18].

PropertyValue
Molecular FormulaC38H49N3O5
Molecular Weight627.81 g/mol
CAS Number187393-00-6
INCI NameBis-Ethylhexyloxyphenol Methoxyphenyl Triazine
Chemical ClassTriazine derivative

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

10.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

627.36722167 g/mol

Monoisotopic Mass

627.36722167 g/mol

Boiling Point

>400

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PWZ1720CBH

Drug Indication

Indicated as an active sunscreen agent.

Mechanism of Action

By absorbing UV-A and UVB rays ranging from 280 to 400nm, bemotrizinol serves to prevent the formation of free radicals induced by UV radiation.

Absorption Distribution and Excretion

No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Bemotrizinol

Biological Half Life

No pharmacokinetic data available.

Dates

Modify: 2023-08-15
1: Ashby J, Tinwell H, Plautz J, Twomey K, Lefevre PA. Lack of binding to isolated estrogen or androgen receptors, and inactivity in the immature rat uterotrophic assay, of the ultraviolet sunscreen filters Tinosorb M-active and Tinosorb S. Regul Toxicol Pharmacol. 2001 Dec;34(3):287-91. PubMed PMID: 11754532.
2: Benevenuto CG, Guerra LO, Gaspar LR. Combination of retinyl palmitate and UV-filters: phototoxic risk assessment based on photostability and in vitro and in vivo phototoxicity assays. Eur J Pharm Sci. 2015 Feb 20;68:127-36. doi: 10.1016/j.ejps.2014.12.007. Epub 2014 Dec 19. PubMed PMID: 25533240.
3: Chatelain E, Gabard B. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochem Photobiol. 2001 Sep;74(3):401-6. PubMed PMID: 11594052.
4: Diffey B. New Sunscreens and the Precautionary Principle. JAMA Dermatol. 2016 May 1;152(5):511-2. doi: 10.1001/jamadermatol.2015.6069. PubMed PMID: 26885870.
5: Dencausse L, Galland A, Clamou JL, Basso J. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product. Int J Cosmet Sci. 2008 Oct;30(5):373-82. doi: 10.1111/j.1468-2494.2008.00461.x. PubMed PMID: 18822044.
6: Zgadzaj A, Skrzypczak A, Welenc I, Ługowska A, Parzonko A, Siedlecka E, Sommer S, Sikorska K, Nałęcz-Jawecki G. Evaluation of photodegradation, phototoxicity and photogenotoxicity of ofloxacin in ointments with sunscreens and in solutions. J Photochem Photobiol B. 2015 Mar;144:76-84. doi: 10.1016/j.jphotobiol.2015.01.015. Epub 2015 Feb 17. PubMed PMID: 25728226.
7: Souza C, Maia Campos PMBG. Development of a HPLC method for determination of four UV filters in sunscreen and its application to skin penetration studies. Biomed Chromatogr. 2017 Dec;31(12). doi: 10.1002/bmc.4029. Epub 2017 Jul 10. PubMed PMID: 28623841.
8: Peres DD, Ariede MB, Candido TM, de Almeida TS, Lourenço FR, Consiglieri VO, Kaneko TM, Velasco MV, Baby AR. Quality by design (QbD), Process Analytical Technology (PAT), and design of experiment applied to the development of multifunctional sunscreens. Drug Dev Ind Pharm. 2017 Feb;43(2):246-256. doi: 10.1080/03639045.2016.1236809. Epub 2016 Oct 13. PubMed PMID: 27627681.
9: Puglia C, Damiani E, Offerta A, Rizza L, Tirendi GG, Tarico MS, Curreri S, Bonina F, Perrotta RE. Evaluation of nanostructured lipid carriers (NLC) and nanoemulsions as carriers for UV-filters: characterization, in vitro penetration and photostability studies. Eur J Pharm Sci. 2014 Jan 23;51:211-7. doi: 10.1016/j.ejps.2013.09.023. Epub 2013 Oct 21. PubMed PMID: 24157543.
10: Köpke D, Müller RH, Pyo SM. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability. Eur J Pharm Sci. 2019 Sep 1;137:104992. doi: 10.1016/j.ejps.2019.104992. Epub 2019 Jul 11. PubMed PMID: 31302211.
11: Werner MJ. Perspective: protect the USA from UVA. Nature. 2014 Nov 20;515(7527):S126. doi: 10.1038/515S126a. PubMed PMID: 25407712.
12: Young AR, Greenaway J, Harrison GI, Lawrence KP, Sarkany R, Douki T, Boyer F, Josse G, Questel E, Monteil C, Rossi AB. Sub-optimal Application of a High SPF Sunscreen Prevents Epidermal DNA Damage in Vivo. Acta Derm Venereol. 2018 Oct 10;98(9):880-887. doi: 10.2340/00015555-2992. PubMed PMID: 29944164.
13: Peres DD, Sarruf FD, de Oliveira CA, Velasco MVR, Baby AR. Ferulic acid photoprotective properties in association with UV filters: multifunctional sunscreen with improved SPF and UVA-PF. J Photochem Photobiol B. 2018 Aug;185:46-49. doi: 10.1016/j.jphotobiol.2018.05.026. Epub 2018 May 26. PubMed PMID: 29864725.
14: Hüglin D. Advanced UV Absorbers for the Protection of Human Skin. Chimia (Aarau). 2016;70(7-8):496-501. doi: 10.2533/chimia.2016.496. Review. PubMed PMID: 27561611.
15: Freitas JV, Lopes NP, Gaspar LR. Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens. Eur J Pharm Sci. 2015 Oct 12;78:79-89. doi: 10.1016/j.ejps.2015.07.004. Epub 2015 Jul 6. PubMed PMID: 26159738.
16: Shaw T, Simpson B, Wilson B, Oostman H, Rainey D, Storrs F. True photoallergy to sunscreens is rare despite popular belief. Dermatitis. 2010 Jul-Aug;21(4):185-98. PubMed PMID: 20646669.
17: Dueva-Koganov OV, Rocafort C, Orofino S, Osterwalder U, Brito J. Addressing technical challenges associated with the FDA's proposed rules for the UVA in vitro testing procedure. J Cosmet Sci. 2009 Nov-Dec;60(6):587-98. PubMed PMID: 20038348.
18: Freitas JV, Gaspar LR. In vitro photosafety and efficacy screening of apigenin, chrysin and beta-carotene for UVA and VIS protection. Eur J Pharm Sci. 2016 Jun 30;89:146-53. doi: 10.1016/j.ejps.2016.04.032. Epub 2016 Apr 26. PubMed PMID: 27130544.
19: Souza C, Campos PMBGM. Development and photoprotective effect of a sunscreen containing the antioxidants Spirulina and dimethylmethoxy chromanol on sun-induced skin damage. Eur J Pharm Sci. 2017 Jun 15;104:52-64. doi: 10.1016/j.ejps.2017.03.026. Epub 2017 Mar 22. PubMed PMID: 28341613.
20: Jansen R, Osterwalder U, Wang SQ, Burnett M, Lim HW. Photoprotection: part II. Sunscreen: development, efficacy, and controversies. J Am Acad Dermatol. 2013 Dec;69(6):867.e1-14; quiz 881-2. doi: 10.1016/j.jaad.2013.08.022. PubMed PMID: 24238180.

Explore Compound Types